molecular formula C11H8ClN3S B2597726 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865657-87-0

3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2597726
CAS RN: 865657-87-0
M. Wt: 249.72
InChI Key: YOVGOFVUIFIJCK-UHFFFAOYSA-N
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Description

“3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects and are crucial tools for studying the dynamics of intracellular processes .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of “this compound” is not specified in the available data.

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of pyrazolo[1,5-a]pyrimidines, including variants similar to 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, has been analyzed using X-ray diffractometry and theoretical study. These compounds show significant intramolecular and intermolecular interactions, crucial for understanding their chemical properties and potential applications (Frizzo et al., 2009).

Application in Dye Synthesis

  • Pyrazolo[1,5-a]pyrimidine derivatives have been utilized in the synthesis of disperse dyes. These dyes have been applied to polyester fibers, indicating the compound's utility in textile industry applications (Ho, 2005).

Regioselective Synthesis

  • The compound and its derivatives have been involved in studies focusing on highly regioselective synthesis and bromination, which is important for creating specific molecular structures in pharmaceutical and chemical research (Martins et al., 2009).

Synthesis of Novel Derivatives

  • Research has also been conducted on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines, demonstrating the compound's versatility in creating new chemical entities with potential applications in medicinal and materials chemistry (Elnagdi et al., 1975).

Antimicrobial Activity

  • Some studies have focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial activity, suggesting potential pharmaceutical applications (Konda et al., 2022).

properties

IUPAC Name

3-chloro-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVGOFVUIFIJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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